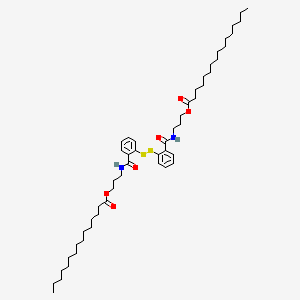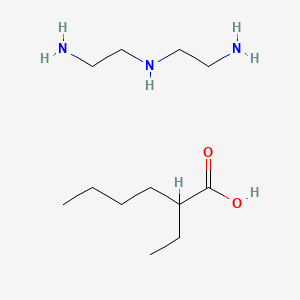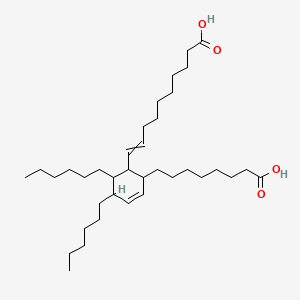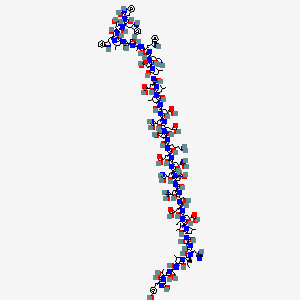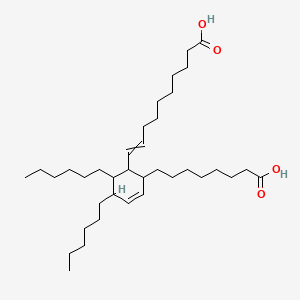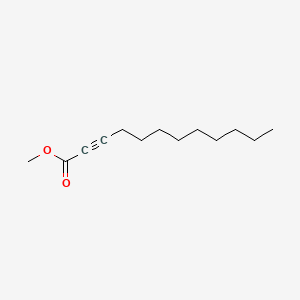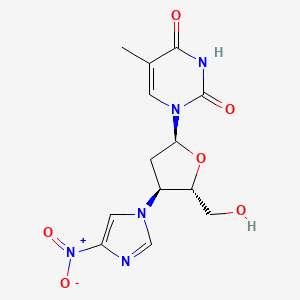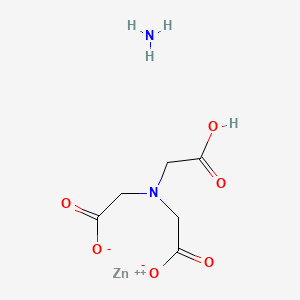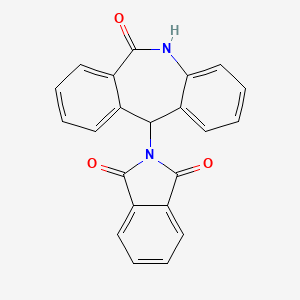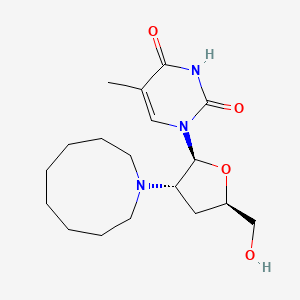
Uridine, 2',3'-dideoxy-5-methyl-2'-(octahydro-1H-azonin-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- is a chemical compound that belongs to the class of nucleoside analogs. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions and the presence of a methyl group at the 5’ position, along with an octahydro-1H-azonin-1-yl group at the 2’ position.
Vorbereitungsmethoden
The synthesis of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- involves several steps. The synthetic route typically starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ and 3’ positions. The introduction of the octahydro-1H-azonin-1-yl group is achieved through nucleophilic substitution reactions. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interfere with nucleic acid synthesis.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and biotechnological applications.
Wirkmechanismus
The mechanism of action of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- can be compared with other nucleoside analogs such as:
3’-β-Amino-2’,3’-dideoxy-5’-O-trityl-5-methyl uridine: This compound also lacks hydroxyl groups at the 2’ and 3’ positions and has a trityl group at the 5’ position.
2’,3’-Dideoxy-2’-(hydroxymethyl)-5-methyl uridine: This compound has a hydroxymethyl group at the 2’ position instead of the octahydro-1H-azonin-1-yl group.
The uniqueness of Uridine, 2’,3’-dideoxy-5-methyl-2’-(octahydro-1H-azonin-1-yl)- lies in its specific structural modifications, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
134935-12-9 |
|---|---|
Molekularformel |
C18H29N3O4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[(2S,3S,5R)-3-(azonan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O4/c1-13-11-21(18(24)19-16(13)23)17-15(10-14(12-22)25-17)20-8-6-4-2-3-5-7-9-20/h11,14-15,17,22H,2-10,12H2,1H3,(H,19,23,24)/t14-,15+,17+/m1/s1 |
InChI-Schlüssel |
FOHCIKXARZHCRM-VYDXJSESSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H](C[C@@H](O2)CO)N3CCCCCCCC3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



